molecular formula C11H13BrMgO B14892964 2-[(3-Butenyloxy)methyl]phenylmagnesium bromide

2-[(3-Butenyloxy)methyl]phenylmagnesium bromide

Cat. No.: B14892964
M. Wt: 265.43 g/mol
InChI Key: LAPBPOSONBFQLP-UHFFFAOYSA-M
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Description

2-[(3-butenyloxy)methyl]phenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(3-butenyloxy)methyl]phenylmagnesium bromide is typically prepared by reacting 2-[(3-butenyloxy)methyl]bromobenzene with magnesium metal in an anhydrous environment. The reaction is carried out in the presence of a coordinating solvent such as THF, which helps to solvate the magnesium center and stabilize the Grignard reagent. The reaction conditions usually involve:

  • Anhydrous THF as the solvent
  • Magnesium turnings or powder
  • Activation of magnesium using a small amount of iodine or ultrasound
  • Refluxing the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction

Industrial Production Methods

On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The process involves:

  • Continuous addition of 2-[(3-butenyloxy)methyl]bromobenzene to a reactor containing magnesium and THF
  • Efficient stirring and temperature control to ensure complete reaction
  • Use of automated systems to monitor and control the reaction parameters
  • Purification of the final product to remove any unreacted starting materials and by-products

Chemical Reactions Analysis

Types of Reactions

2-[(3-butenyloxy)methyl]phenylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols

    Nucleophilic substitution: Reacts with alkyl halides to form new carbon-carbon bonds

    Coupling reactions: Participates in cross-coupling reactions to form biaryl compounds

Common Reagents and Conditions

    Carbonyl compounds: Aldehydes, ketones, esters, and carbon dioxide

    Solvents: Anhydrous THF, diethyl ether

    Catalysts: Transition metal catalysts (e.g., palladium, nickel) for coupling reactions

    Conditions: Inert atmosphere, low to moderate temperatures

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds

    Alkanes and alkenes: Formed from nucleophilic substitution reactions

    Biaryl compounds: Formed from coupling reactions

Scientific Research Applications

2-[(3-butenyloxy)methyl]phenylmagnesium bromide is used in various scientific research applications, including:

    Organic synthesis: As a key reagent in the synthesis of complex organic molecules

    Medicinal chemistry: For the preparation of pharmaceutical intermediates and active compounds

    Material science: In the synthesis of polymers and advanced materials

    Biochemistry: For the modification of biomolecules and the study of enzyme mechanisms

Mechanism of Action

The mechanism of action of 2-[(3-butenyloxy)methyl]phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, allowing it to react with various electrophiles. The key steps include:

  • Formation of a tetrahedral intermediate with carbonyl compounds
  • Protonation of the intermediate to form the final alcohol product
  • Coordination with transition metals in coupling reactions to facilitate the formation of new carbon-carbon bonds

Comparison with Similar Compounds

2-[(3-butenyloxy)methyl]phenylmagnesium bromide can be compared with other Grignard reagents, such as:

    Phenylmagnesium bromide: Similar reactivity but lacks the butenyloxy group, making it less versatile for certain applications

    Methylmagnesium bromide: More reactive but less selective due to the smaller size of the methyl group

    3,4-(Methylenedioxy)phenylmagnesium bromide: Used in similar applications but has different electronic properties due to the methylenedioxy group

The uniqueness of this compound lies in its ability to introduce the butenyloxy group into target molecules, providing additional functionality and reactivity.

Properties

Molecular Formula

C11H13BrMgO

Molecular Weight

265.43 g/mol

IUPAC Name

magnesium;but-3-enoxymethylbenzene;bromide

InChI

InChI=1S/C11H13O.BrH.Mg/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h2,4-7H,1,3,9-10H2;1H;/q-1;;+2/p-1

InChI Key

LAPBPOSONBFQLP-UHFFFAOYSA-M

Canonical SMILES

C=CCCOCC1=CC=CC=[C-]1.[Mg+2].[Br-]

Origin of Product

United States

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